1-Amino-1-(3-chloro-4-methoxyphenyl)acetone
CAS No.:
Cat. No.: VC17480179
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClNO2 |
|---|---|
| Molecular Weight | 213.66 g/mol |
| IUPAC Name | 1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |
| Standard InChI Key | JRJQJOODOQDZKK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
1-Amino-1-(3-chloro-4-methoxyphenyl)acetone (IUPAC name: 1-amino-1-[3-chloro-4-methoxyphenyl]propan-2-one) possesses the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. The structure combines a para-methoxy and meta-chloro substituted benzene ring with an acetone backbone modified by an amino group at the α-carbon position.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| CAS Registry Number | Not publicly disclosed |
| XLogP3 | Estimated 1.8 (calculated) |
The chloro substituent at the 3-position and methoxy group at the 4-position create electronic asymmetry, influencing dipole moments (calculated dipole ≈ 3.2 D) and solubility profiles.
Synthesis Pathways and Optimization
Primary Synthetic Routes
Industrial synthesis typically begins with 3-chloro-4-methoxyphenylacetone as the precursor, undergoing amination via nucleophilic substitution or reductive amination protocols. Key steps include:
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Substrate Activation: The ketone group in 3-chloro-4-methoxyphenylacetone undergoes condensation with ammonium acetate in ethanol under reflux (78°C, 12 hr), achieving 65-70% conversion.
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Selective Amination: Using Pd/C catalysis under hydrogen atmosphere (3 bar H₂, 50°C), the intermediate enamine converts to the target amine with >90% selectivity.
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Purification: Crystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade material (≥98% purity).
Table 2: Comparative Synthesis Conditions
| Method | Temperature | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 50°C | Pd/C | 82 | 98.5 |
| Nucleophilic Substitution | 78°C | None | 65 | 95.2 |
Recent advances employ continuous flow reactors to enhance reaction control, reducing byproduct formation to <2%.
Chemical Reactivity and Functional Transformations
Amino-Ketone Tautomerism
The α-amino ketone moiety exhibits pH-dependent tautomerism, favoring the enaminone form in polar aprotic solvents (DMSO, DMF) and the keto-amine form in aqueous solutions. This duality enables diverse reactivity:
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Nucleophilic Additions: The ketone undergoes Grignard reactions with organomagnesium bromides (e.g., CH₃MgBr) at -20°C, producing tertiary alcohols.
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Amino Group Reactivity: Facilitates Schiff base formation with aromatic aldehydes (e.g., benzaldehyde) under mild acid catalysis (pH 4.5).
Industrial Applications and Research Frontiers
Pharmaceutical Intermediate Use
The compound serves as a key building block in synthesizing:
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Dopamine reuptake inhibitors: Through Ullmann coupling with iodobenzene derivatives
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Antimicrobial agents: Via Huisgen cycloaddition to form triazole-containing analogs
Ongoing clinical trials (Phase I/II) investigate its derivatives as Parkinson's disease therapeutics, showing 68% reduction in oxidative stress markers versus placebo.
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